molecular formula C15H18ClN3O2 B2630651 N-(2-chlorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1014069-24-9

N-(2-chlorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No. B2630651
CAS RN: 1014069-24-9
M. Wt: 307.78
InChI Key: KHRZOLWBBDFBJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and stability .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Nematocidal and Fungicidal Applications

    Pyrazole carboxamide derivatives, including compounds structurally similar to N-(2-chlorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, have been studied for their nematocidal and fungicidal activities. A study by Zhao et al. (2017) synthesized a series of fluorine-containing pyrazole carboxamides and found that some of these compounds exhibited significant nematocidal activity against M. incognita, a type of nematode (Zhao et al., 2017).

  • Corrosion Protection

    Paul et al. (2020) investigated the behavior of certain pyrazole carboxamide derivatives in protecting mild steel against corrosion in an acidic solution. The study highlights the potential application of these compounds in industrial corrosion prevention (Paul et al., 2020).

  • Cytotoxic Activity

    Hassan et al. (2014) synthesized a series of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, including structures related to this compound, and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Functionalization and Mechanistic Studies

  • Functionalization Reactions

    Studies on the functionalization of pyrazole carboxamides have been conducted to understand their chemical properties and potential applications in organic synthesis. Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of pyrazole-3-carboxylic acid derivatives (Yıldırım et al., 2005).

  • Herbicidal Activity

    The herbicidal potential of pyrazole carboxamide derivatives has been explored in agricultural research. Ohno et al. (2004) synthesized a series of 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives and examined their herbicidal activity, highlighting the potential use of these compounds in weed control (Ohno et al., 2004).

Antimicrobial and Antileukemic Activities

  • Antimicrobial Activity

    Sharshira and Hamada (2011) studied the antimicrobial activities of 3,5-disubstituted pyrazole-1-carboxamides, indicating the potential use of these compounds in developing new antimicrobial agents (Sharshira & Hamada, 2011).

  • Antileukemic Activity

    Shealy and O'dell (1971) synthesized 3-triazeno derivatives of pyrazole-4-carboxylic acid esters and carboxamides and assessed their antileukemic activity, demonstrating the potential therapeutic applications of these compounds (Shealy & O'dell, 1971).

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems. It could involve binding to specific receptors, inhibiting enzymes, or interacting with DNA .

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) often provide this information .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-ethoxy-1-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-3-19-10-12(15(18-19)21-4-2)14(20)17-9-11-7-5-6-8-13(11)16/h5-8,10H,3-4,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRZOLWBBDFBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.